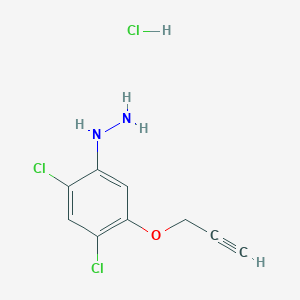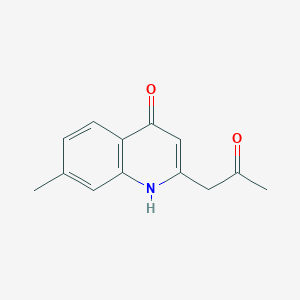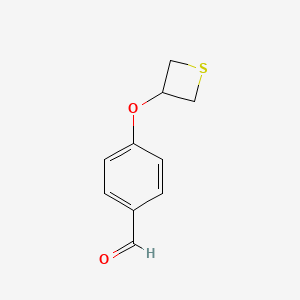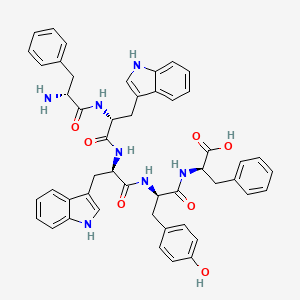![molecular formula C15H21BrO4 B12583232 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- CAS No. 347894-40-0](/img/structure/B12583232.png)
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- is an organic compound that serves as an important building block in organic synthesis. It is characterized by its unique structure, which includes a tetrahydropyran ring substituted with a bromoethoxy and a methoxyphenyl group. This compound is utilized in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- typically involves the reaction of 2-bromoethanol with tetrahydropyran. The reaction is catalyzed by toluene-4-sulfonic acid in dichloromethane at low temperatures. The mixture is stirred at ambient temperature for several hours, followed by purification through silica gel column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include dichloromethane, toluene-4-sulfonic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- has several scientific research applications:
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- involves its interaction with specific molecular targets and pathways. The bromoethoxy group allows for nucleophilic substitution reactions, enabling the compound to form covalent bonds with other molecules. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules. The methoxyphenyl group contributes to the compound’s stability and reactivity, influencing its interactions with other chemical species.
Comparación Con Compuestos Similares
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- can be compared with similar compounds such as:
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar structure but lacks the methoxyphenyl group, making it less versatile in certain chemical reactions.
2-(4-Bromophenoxy)tetrahydropyran: This compound contains a bromophenoxy group instead of a bromoethoxy group, leading to different reactivity and applications.
The uniqueness of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
347894-40-0 |
|---|---|
Fórmula molecular |
C15H21BrO4 |
Peso molecular |
345.23 g/mol |
Nombre IUPAC |
2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]oxane |
InChI |
InChI=1S/C15H21BrO4/c1-17-14-10-12(5-6-13(14)18-9-7-16)11-20-15-4-2-3-8-19-15/h5-6,10,15H,2-4,7-9,11H2,1H3 |
Clave InChI |
VUTMEBYYFXQHIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)COC2CCCCO2)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)
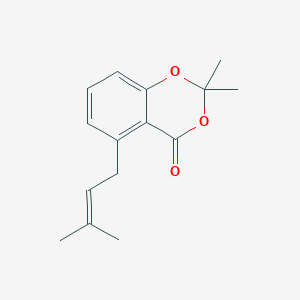


![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
![[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B12583181.png)
